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Compound of Interest

Compound Name:
3-Formyl-1-(phenylsulphonyl)-1H-

indole

Cat. No.: B2982749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the condensation reaction

between 3-formylchromones and indoles, yielding 3-(bis(indol-3-yl)methyl)-4H-chromen-4-

ones. This class of compounds holds significant potential in drug discovery due to the

combined biological activities of the chromone and indole moieties. The following sections

detail the synthetic protocols, expected analytical data, potential applications, and relevant

biological pathways.

Introduction
The condensation of 3-formylchromone with two equivalents of indole results in the formation

of a bis(indolyl)methane (BIM) derivative tethered to a chromone scaffold. Both chromones and

indoles are privileged structures in medicinal chemistry, known to exhibit a wide range of

biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

[3] The resulting hybrid molecules are of significant interest for the development of novel

therapeutic agents. This document provides detailed protocols for the synthesis and

characterization of these compounds.

Data Presentation
The successful synthesis of 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one can be confirmed by

various spectroscopic techniques. The following table summarizes the expected quantitative
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data and characteristic spectral features.

Parameter Expected Value / Observation

Molecular Formula C₂₆H₁₈N₂O₂

Molecular Weight 390.44 g/mol

Appearance Pale yellow to brown solid

Yield 80-95% (method dependent)

Melting Point >200 °C (decomposition may be observed)

¹H NMR (DMSO-d₆, 400 MHz)

δ 10.8 (s, 2H, indole-NH), 8.5 (s, 1H, chromone

H-2), 7.2-8.0 (m, 8H, Ar-H), 7.0 (d, 2H, indole H-

2), 6.8 (t, 2H, indole Ar-H), 6.6 (t, 2H, indole Ar-

H), 5.9 (s, 1H, methine-CH)

¹³C NMR (DMSO-d₆, 100 MHz)

δ 176.0 (C=O), 156.0 (chromone C-8a), 154.0

(chromone C-2), 137.0 (indole C-7a), 134.0

(chromone C-7), 127.0 (indole C-3a), 125.0

(chromone C-5), 124.0 (chromone C-4a), 123.0

(indole C-2), 121.0 (indole C-6), 119.0 (indole C-

5), 118.0 (chromone C-6), 117.0 (chromone C-

3), 112.0 (indole C-4), 111.0 (indole C-7), 30.0

(methine-CH)

IR (KBr, cm⁻¹)

3410 (N-H stretch), 1640 (C=O stretch,

chromone), 1600, 1450 (C=C stretch, aromatic),

740 (C-H bend, aromatic)

Mass Spectrometry (ESI-MS) m/z 391.1 [M+H]⁺

Experimental Protocols
Two primary methods for the synthesis of 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one are

presented below: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Synthesis under Acid Catalysis
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This protocol utilizes a Lewis or Brønsted acid catalyst to promote the electrophilic substitution

reaction.

Materials:

3-Formylchromone

Indole

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Catalyst: Boron trifluoride etherate (BF₃·OEt₂), or p-Toluenesulfonic acid (p-TSA)

Saturated Sodium Bicarbonate Solution

Brine

Anhydrous Sodium Sulfate

Silica Gel for column chromatography

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

To a solution of 3-formylchromone (1 mmol) in anhydrous DCM (20 mL), add indole (2.2

mmol).

Stir the mixture at room temperature for 5 minutes.

Add the catalyst (BF₃·OEt₂ or p-TSA, 0.1 mmol) to the reaction mixture.

Stir the reaction at room temperature and monitor its progress by Thin Layer

Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15

mL).

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to afford the pure 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a more environmentally friendly and rapid approach to the synthesis.

Materials:

3-Formylchromone

Indole

Catalyst: Montmorillonite K-10 clay or a Lewis acid such as InCl₃

Ethyl Acetate

Mortar and Pestle

Microwave Synthesizer

Procedure:

In a mortar, grind together 3-formylchromone (1 mmol), indole (2 mmol), and the catalyst

(e.g., Montmorillonite K-10, 50 mg).

Transfer the solid mixture to a microwave-safe reaction vessel.

Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 150 W) and

temperature (e.g., 100 °C) for a short duration (typically 5-10 minutes).

Monitor the reaction progress by TLC after cooling the vessel.
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Once the reaction is complete, dissolve the residue in ethyl acetate.

Filter the mixture to remove the catalyst.

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure to yield the crude product.

Recrystallize the crude product from ethanol or purify by column chromatography as

described in Protocol 1 to obtain the pure product.

Mandatory Visualizations

Figure 1: Proposed Reaction Mechanism
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Caption: Figure 1: Proposed Reaction Mechanism
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Figure 2: Experimental Workflow
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Caption: Figure 2: Experimental Workflow
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Figure 3: PI3K/Akt/mTOR Signaling Pathway
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Caption: Figure 3: PI3K/Akt/mTOR Signaling Pathway
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Application Notes
The synthesized 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one derivatives are of significant

interest to researchers in drug discovery and development for several reasons:

Anticancer Potential: Both chromone and bis(indolyl)methane scaffolds are known to exhibit

potent anticancer activities.[4][5] These hybrid molecules could act as dual-action agents,

potentially targeting multiple signaling pathways involved in cancer progression. The

PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, is a plausible target for such

compounds.[5] Inhibition of this pathway can lead to decreased cell proliferation and

induction of apoptosis.[5][6]

Anti-inflammatory Properties: Chromone derivatives are known for their anti-inflammatory

effects.[1] Bis(indolyl)methanes have also been reported to possess anti-inflammatory and

analgesic activities.[1][7] The combination of these two pharmacophores may lead to the

development of novel and potent anti-inflammatory agents with potentially improved safety

profiles.

Chemical Probe Development: These compounds can serve as valuable chemical probes for

studying the biological roles of their potential cellular targets. Their unique structure allows

for systematic modification to explore structure-activity relationships (SAR) and to develop

more potent and selective inhibitors.

Material Science: The planar aromatic systems of the chromone and indole rings suggest

potential applications in material science, for example, as organic light-emitting diodes

(OLEDs) or as fluorescent probes, although this is a less explored area for this specific class

of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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